2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C24H24N6O4S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Research into compounds with tetrahydropyrimidin and triazolyl structures has led to the development of novel heterocyclic compounds with potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from compounds like visnaginone and khellinone has been explored, showing significant anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Such studies underscore the potential of tetrahydropyrimidin-based compounds in drug development.
Antimicrobial Activity
Compounds containing pyrimidinone and triazolyl groups have been investigated for their antimicrobial properties. For example, novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have shown moderate antimicrobial activities, indicating their potential as antimicrobial agents (Gomha et al., 2018).
Analgesic and Antipyretic Agents
The green synthesis approach has been applied to develop analogues of paracetamol with potential analgesic and antipyretic effects, highlighting the environmental and therapeutic benefits of such compounds (Reddy et al., 2014).
Anticancer Activity
Pyrimidinone derivatives, including those fused with thiophene rings, have been synthesized and evaluated for their antitumor activities. These studies have revealed promising results against various cancer cell lines, suggesting the potential of tetrahydropyrimidin-based compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-3-34-18-10-8-17(9-11-18)30-20(12-16-13-21(31)27-23(33)25-16)28-29-24(30)35-14-22(32)26-19-7-5-4-6-15(19)2/h4-11,13H,3,12,14H2,1-2H3,(H,26,32)(H2,25,27,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYMOLAZEBKNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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